3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C17H26N2O5. It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a morpholine ring connected via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or its derivatives.
Reduction: Formation of 3,4,5-trimethoxyaniline or related compounds.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the morpholine ring and propyl chain, making it less versatile in terms of biological activity.
3,4,5-Trimethoxy-N-[3-(4-piperidinyl)propyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring, which may result in different biological properties.
3,4,5-Trimethoxy-N-[3-(4-pyrrolidinyl)propyl]benzamide: Contains a pyrrolidine ring, leading to variations in its chemical reactivity and biological activity.
Uniqueness
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H26N2O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C17H26N2O5/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
InChI Key |
WJSSEQZVGHKBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
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